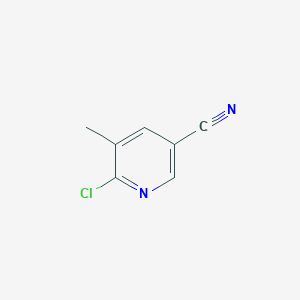

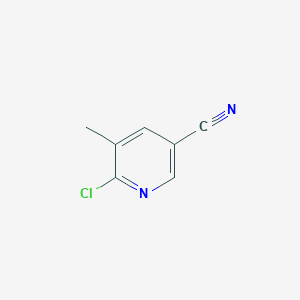

6-Chloro-5-methylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSKRJKZUDHSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470913 | |

| Record name | 6-Chloro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-33-9 | |

| Record name | 6-Chloro-5-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Scaffold for Modern Chemistry

This guide provides an in-depth technical overview of 6-Chloro-5-methylnicotinonitrile (CAS No. 66909-33-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's synthetic utility, reactivity, and strategic applications, grounding our discussion in established chemical principles and field-proven methodologies.

Core Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile or as 2-Chloro-5-cyano-3-picoline, is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with a strategically positioned chlorine atom, a methyl group, and a nitrile moiety. This unique arrangement of functional groups imparts significant versatility, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2]

The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings. The methyl group provides steric and electronic influence that can be exploited to fine-tune the properties of derivative compounds.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| CAS Number | 66909-33-9 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carbonitrile | [1] |

| Synonyms | 2-Chloro-5-cyano-3-picoline | [1] |

| Predicted XLogP | 1.9 | [1] |

| Monoisotopic Mass | 152.0141259 Da | [1] |

| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [1] |

| Hazard Statement | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Synthesis of the Core Scaffold

While multiple routes to substituted cyanopyridines exist, a common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor. This approach leverages the activation of the pyridine ring by N-oxidation to facilitate chlorination at the 2-position (equivalent to the 6-position in this case).

Caption: General synthetic workflow for this compound.

Exemplary Protocol: Synthesis via N-Oxide Chlorination

This protocol is based on established methods for the synthesis of 2-chloropyridines from pyridine N-oxides.[3]

Step 1: Synthesis of 5-Methylnicotinonitrile N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methylnicotinonitrile (1.0 eq) in glacial acetic acid.

-

Oxidation: Slowly add a 30% solution of hydrogen peroxide (H₂O₂, 2.5 eq) to the stirred solution.

-

Heating: Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask under an inert atmosphere (N₂ or Ar), place the crude 5-methylnicotinonitrile N-oxide (1.0 eq).

-

Chlorination: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0°C.

-

Heating: After the addition is complete, slowly warm the mixture to reflux (approx. 110°C) and maintain for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution with solid sodium carbonate until pH 7-8. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Key Synthetic Transformations in Drug Discovery

The true value of this compound is realized in its subsequent transformations. The chloro-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming reactions in modern medicinal chemistry.[4][5]

A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or ester.[5] This reaction is prized for its mild conditions and high functional group tolerance, making it a workhorse in pharmaceutical synthesis.[6] For our core compound, this allows for the introduction of a vast array of aryl or heteroaryl substituents at the 6-position.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for the coupling of heteroaryl chlorides.[6][7]

-

Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.[6] Degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heating: Heat the reaction mixture to 85-100°C with vigorous stirring for 4-12 hours. Microwave irradiation (e.g., 120-150°C for 15-60 minutes) can often accelerate the reaction.[6]

-

Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-5-methylnicotinonitrile derivative.

B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for forming C(sp²)-N bonds, coupling aryl halides with amines.[4] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing the arylamine and heteroarylamine motifs prevalent in pharmaceuticals.[8][9] Applying this to our core compound allows direct access to a library of 6-amino-5-methylnicotinonitrile derivatives.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on state-of-the-art methods for the amination of heteroaryl chlorides, which can be challenging substrates.[10][11]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a specialized phosphine ligand (e.g., XPhos or SPhos, 0.05 eq).

-

Rationale: The use of bulky, electron-rich phosphine ligands is critical for the efficient coupling of electron-deficient heteroaryl chlorides, as they promote the rate-limiting oxidative addition and reductive elimination steps.[10]

-

-

Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Heating: Heat the sealed reaction vessel to 80-110°C for 6-24 hours, with stirring.

-

Monitoring: Track the reaction's progress by LC-MS.

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 6-amino-5-methylnicotinonitrile product.

Strategic Value in Medicinal Chemistry

The substituted 6-aminopyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. These derivatives are key intermediates in the synthesis of compounds with potential anti-inflammatory and anti-cancer activities.[2] Furthermore, related nicotinic acid and nicotinonitrile derivatives have shown promising antibacterial activity, including against resistant strains like MRSA.[12] The ability to rapidly generate diverse libraries of compounds by varying the coupling partners in Suzuki and Buchwald-Hartwig reactions makes this a highly valuable starting material for lead discovery and optimization campaigns.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, provides a reliable entry point to a rich chemical space of high-value compounds. For scientists in drug discovery and development, mastering the application of this core scaffold is a key step toward the efficient construction of novel molecular architectures with therapeutic potential.

References

- 1. This compound | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. research.rug.nl [research.rug.nl]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

6-Chloro-5-methylnicotinonitrile molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic intermediate. The document delineates its fundamental molecular and physicochemical properties, offers a detailed, plausible synthetic pathway with mechanistic insights, and explores its chemical reactivity. The primary focus is on its application as a versatile scaffold in the synthesis of complex molecules for pharmaceutical and materials science research. Safety protocols and handling procedures are also detailed to ensure safe laboratory use. This guide is intended to serve as a foundational resource for scientists leveraging this compound in novel synthetic applications.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile, is a substituted pyridine derivative.[1] The nicotinonitrile scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The specific substitution pattern of this molecule—a chloro group at the 6-position, a methyl group at the 5-position, and a nitrile at the 3-position—provides three distinct points for synthetic modification, making it a valuable and versatile starting material.

The chloro group, positioned adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution and can readily participate in cross-coupling reactions. The nitrile group offers a gateway to other functional groups such as carboxylic acids, amines, and amides, while the methyl group can be a site for further functionalization or serve as a steric and electronic modulator in a final target molecule.

The core properties of this compound are summarized below.

| Property | Value / Information | Source(s) |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carbonitrile | [1] |

| CAS Number | 66909-33-9 | [1][2][3] |

| Synonyms | 2-Chloro-5-cyano-3-picoline | [1] |

| Appearance | Solid, likely a white or off-white powder | |

| Solubility | Low solubility in water; soluble in common organic solvents |

Proposed Synthesis and Mechanistic Workflow

The following workflow illustrates a logical synthetic pathway. The choice of a pyridine N-oxide as an intermediate is a classic strategy in pyridine chemistry. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 6-positions, facilitating nucleophilic substitution reactions like chlorination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical principles for pyridine modification. Researchers should perform their own reaction optimization.

Step 1: Oxidation to 5-Methylnicotinonitrile N-oxide

-

Rationale: The initial oxidation to an N-oxide is crucial. It electronically modifies the pyridine ring, making the C6 position electron-deficient and thus highly susceptible to attack by a chlorinating agent in the subsequent step.

-

Procedure:

-

Dissolve 5-methylpyridine-3-carbonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C using an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by sodium bicarbonate to neutralize excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly.

-

Step 2: Chlorination to this compound

-

Rationale: Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting pyridine N-oxides to 2- or 6-chloropyridines. The mechanism involves the formation of a pyridinium phosphate ester intermediate, which facilitates nucleophilic attack by the chloride ion.

-

Procedure:

-

Carefully add the crude 5-methylnicotinonitrile N-oxide (1.0 eq.) to an excess of phosphoryl chloride (POCl₃) (3-5 eq.) at 0 °C.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed slowly in a well-ventilated fume hood.

-

Neutralize the acidic solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. This allows for sequential and regioselective modifications, making it an ideal scaffold for building molecular libraries for drug discovery. The introduction of chlorine into bioactive molecules is a well-established strategy to enhance pharmacological properties.[4]

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring nitrogen and the nitrile group makes the C6-Cl bond susceptible to displacement by nucleophiles. This is a primary pathway for introducing amines, alcohols, and thiols, which are common functional groups in bioactive molecules.

-

Palladium-Catalyzed Cross-Coupling: The chloro group is an excellent handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for expanding molecular complexity and exploring structure-activity relationships (SAR).

-

Nitrile Group Transformations: The cyano group is a versatile functional group precursor.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for interacting with biological targets.

-

Reduction: Reduction, for instance with lithium aluminum hydride (LiAlH₄), converts the nitrile to a primary amine (aminomethyl group), introducing a basic center and a flexible linker.

-

These reactions demonstrate that this compound can serve as a central hub for the divergent synthesis of a wide range of more complex heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[5]

Safety, Handling, and Storage

Due to its potential toxicity, this compound must be handled with appropriate safety precautions. The compound is classified as hazardous under the Globally Harmonized System (GHS).[1][3]

| Hazard Class | GHS H-Statement | Description |

| Acute Oral Toxicity | H302 | Harmful if swallowed |

| Acute Dermal Toxicity | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Inhalation Toxicity | H332 | Harmful if inhaled |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: Avoid creating dust when weighing or transferring the solid.

-

Contamination: Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a valuable and synthetically versatile intermediate. Its well-defined points of reactivity at the chloro, nitrile, and methyl positions provide researchers with a robust platform for the construction of complex heterocyclic molecules. A thorough understanding of its properties, synthetic pathways, and reactivity is essential for its effective application in drug discovery and materials science. Adherence to strict safety protocols is mandatory for its handling and use in a laboratory setting.

References

- 1. This compound | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Heterocyclic Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-methylnicotinonitrile, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental chemical identity, including its definitive structure and IUPAC nomenclature, and present a detailed summary of its physicochemical properties. This guide elucidates a robust, two-step synthetic pathway, detailing the underlying chemical principles and providing a validated experimental protocol. Furthermore, we will examine the compound's strategic importance as a versatile building block in the development of contemporary pharmaceuticals, supported by an analysis of its reactive sites and potential for molecular elaboration. Safety, handling, and disposal protocols are also outlined to ensure its effective and responsible use in a research and development setting. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive agents.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile , is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro group, a methyl group, and a nitrile moiety on the pyridine ring—renders it a highly valuable and versatile intermediate for further chemical modification.

The chloro group at the 6-position is susceptible to nucleophilic substitution, providing a key reaction handle. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening numerous avenues for derivatization. The methyl group at the 5-position provides steric and electronic influence, which can be crucial for modulating the biological activity of downstream compounds.

Its unique electronic and structural features make it an attractive scaffold for constructing more complex molecules, particularly in the synthesis of bipyridine structures and other heterocyclic systems of medicinal interest.[1]

Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. The experimental melting point is a critical parameter for identity confirmation and purity assessment in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carbonitrile | PubChem[2] |

| CAS Number | 66909-33-9 | Echemi[3] |

| Molecular Formula | C₇H₅ClN₂ | PubChem[2] |

| Molecular Weight | 152.58 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid | Vulcanchem[4] |

| Melting Point | 114-118 °C | Apollo Scientific[5] |

| SMILES | CC1=CC(=CN=C1Cl)C#N | PubChem[2] |

| InChIKey | GKSKRJKZUDHSBZ-UHFFFAOYSA-N | PubChem[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from the corresponding nicotinic acid. This pathway involves the formation of an intermediate amide, followed by dehydration to yield the target nitrile. This approach is advantageous due to the accessibility of the starting materials and the reliability of the chemical transformations.

Synthesis Workflow Overview

The logical flow of the synthesis is depicted below. The process begins with the amidation of 6-Chloro-5-methylnicotinic acid, a reaction that leverages the nucleophilicity of ammonia. The resulting stable amide is then subjected to dehydration, a classic transformation to form the nitrile functional group.

Step 1: Synthesis of 6-Chloro-5-methylnicotinamide

Causality: The first step is the conversion of the carboxylic acid to a primary amide. Direct amidation using ammonium hydroxide is a straightforward and effective method. The reaction proceeds via an acid-base reaction to form the ammonium carboxylate salt, which upon heating or standing, eliminates water to form the amide.

Protocol:

-

In a suitable reaction vessel, charge 6-Chloro-5-methylnicotinic acid (1.0 eq).

-

Add aqueous ammonium hydroxide (28% NH₄OH) in sufficient volume to fully dissolve and react with the starting material.

-

Stir the resulting solution at room temperature for approximately 16 hours.[4]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 6-Chloro-5-methylnicotinamide as a crystalline solid.[4] The expected melting point of the pure amide is 211-212°C.[2]

Step 2: Dehydration to this compound

Causality: The conversion of a primary amide to a nitrile is a dehydration reaction. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this transformation. POCl₃ activates the amide oxygen, making it a good leaving group and facilitating the elimination of water to form the carbon-nitrogen triple bond of the nitrile.

Protocol:

-

Precaution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Chloro-5-methylnicotinamide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~3-5 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step.

-

Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purify the product by column chromatography or recrystallization to obtain the final compound with a melting point of 114-118°C.[5]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value chemical intermediate. Its utility stems from the presence of multiple reactive sites that allow for its incorporation into larger, more complex molecules with potential biological activity.[1]

Core Utility as a Building Block:

-

Pharmaceutical Synthesis: The compound serves as a key building block for creating diverse libraries of heterocyclic compounds for high-throughput screening.[1] The chloro-substituted pyridine core is a common motif in medicinal chemistry.

-

Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is prevalent in modern agrochemicals. This intermediate can be used to synthesize novel herbicides, fungicides, and insecticides.[1]

-

Functional Materials: The electronic properties of the cyanopyridine structure make it a candidate for incorporation into functional organic materials, such as those used in electronics or as dyes.[1]

Role in COX-2 Inhibitor Synthesis: While not a direct precursor, the structure of this compound is highly analogous to intermediates used in the synthesis of selective COX-2 inhibitors like Etoricoxib . Etoricoxib features a 5-chloro-6'-methyl-bipyridine core.[6][7] Synthetic strategies for this class of drugs often involve the coupling of two distinct pyridine rings. Intermediates like this compound are ideal starting points for such coupling reactions (e.g., Suzuki or Stille coupling), demonstrating the compound's direct relevance to the synthesis of established therapeutic agents.[8][9]

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound possesses acute toxicity and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

(Source: Aggregated GHS information from PubChem)[2]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a sealed container for disposal, and clean the area with soap and water.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a strategically important heterocyclic compound whose value is defined by its versatility as a synthetic intermediate. Its well-defined structure, characterized physicochemical properties, and established synthetic routes make it a reliable component in multi-step synthetic campaigns. For professionals in drug discovery and development, this compound represents a key scaffold for accessing novel chemical space, particularly in the synthesis of substituted bipyridines and other complex heterocyclic systems with therapeutic potential. Adherence to rigorous safety protocols is essential for harnessing its full potential in the laboratory.

References

- 1. 66909-33-9 | MFCD09261082 | this compound [aaronchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. echemi.com [echemi.com]

- 4. 6-Chloro-5-methylnicotinamide (65169-44-0) for sale [vulcanchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. patents.justia.com [patents.justia.com]

- 7. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 8. benchchem.com [benchchem.com]

- 9. theaspd.com [theaspd.com]

An In-depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the chloro, methyl, and cyano groups on the pyridine scaffold, make it a versatile synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in the pharmaceutical industry. The content herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, appearing in a vast array of approved pharmaceuticals. Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a highly sought-after moiety. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

This compound (also known as 6-chloro-5-methylpyridine-3-carbonitrile) presents a particularly interesting substitution pattern. The electron-withdrawing nature of the chloro and cyano groups influences the reactivity of the pyridine ring, while the methyl group provides a lipophilic handle and can introduce steric constraints that may enhance target selectivity. This guide will delve into the specific attributes of this compound that underscore its utility in the synthesis of complex molecular architectures for drug discovery.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and drug development. While experimental data for some properties of this compound are not widely published, a combination of computed data and information on analogous structures provides a solid foundation for its use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carbonitrile | [1] |

| Synonyms | 2-Chloro-5-cyano-3-picoline, 6-Chloro-5-methyl-3-pyridinecarbonitrile | [1] |

| CAS Number | 66909-33-9 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Appearance | Likely a solid at room temperature. | General observation for similar compounds |

| Melting Point | Not available. (Note: The related amide, 6-chloro-5-methylnicotinamide, has a melting point of 211-212 °C[2]) | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and have low solubility in water. | General observation for similar compounds |

| Topological Polar Surface Area | 36.7 Ų | [1] |

| XLogP3 | 1.9 | [1] |

Synthesis of this compound: A Practical Approach

While multiple synthetic routes to substituted nicotinonitriles exist, a common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor. The following protocol is a representative method that can be adapted for the synthesis of this compound.

Diagram 1: Proposed Synthetic Pathway for this compound

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: Synthesis from 5-Methylnicotinonitrile N-oxide

Disclaimer: This is a generalized protocol and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-Methylpyridine-3-carbonitrile N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylpyridine-3-carbonitrile N-oxide (1.0 eq) in anhydrous dichloromethane.

-

Chlorination: Carefully add phosphorus oxychloride (2.0-3.0 eq) to the solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This is an exothermic reaction and may cause vigorous gas evolution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale for Experimental Choices:

-

Phosphorus oxychloride (POCl₃): A common and effective reagent for the deoxygenative chlorination of pyridine N-oxides.

-

Anhydrous Conditions: Necessary to prevent the hydrolysis of POCl₃.

-

Sodium Bicarbonate Quench: Neutralizes the acidic reaction mixture and any remaining POCl₃.

-

Column Chromatography: A standard technique for the purification of organic compounds to obtain a high-purity product.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the chloro substituent, the methyl group, and the nitrile.

"this compound" [ label = <

This compound

Pyridine Ring Chloro Group Nitrile Group

Electrophilic Aromatic Substitution (difficult due to deactivation) Nucleophilic Aromatic Substitution (SNAr) Hydrolysis, Reduction, Cyclization

> ]; }

Caption: A generalized workflow illustrating the role of this compound.

-

Oncology: As a scaffold for kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

-

Neurological Disorders: As a building block for molecules targeting central nervous system receptors and enzymes.

The ability to readily modify the 6-position via SNAr or cross-coupling reactions, combined with the synthetic handles of the methyl and nitrile groups, makes this compound an attractive starting point for generating diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:[1]

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity allows for the strategic introduction of molecular diversity, facilitating the exploration of chemical space in the search for novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of readily available and synthetically tractable intermediates like this compound will undoubtedly increase. Further research into its applications and the development of novel synthetic methodologies will continue to expand its utility in the pharmaceutical industry.

References

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylnicotinonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 6-chloro-5-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in synthesis, formulation, and biological screening.

Introduction to this compound

This compound, with the chemical formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring a chlorinated pyridine ring with a methyl and a cyano group, makes it a versatile building block in medicinal chemistry.[2] Understanding its solubility in various organic solvents is paramount for its application in chemical reactions, purification processes like crystallization, and formulation for biological assays.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | PubChem[1] |

| Molecular Weight | 152.58 g/mol | PubChem[1] |

| Appearance | Solid (likely white or off-white powder) | |

| Predicted XlogP | 1.9 | PubChem[1] |

| CAS Number | 66909-33-9 | PubChem[1] |

The predicted XlogP of 1.9 suggests a moderate lipophilicity, indicating that this compound is likely to have better solubility in organic solvents than in water.[1][3] Indeed, it is reported to have low solubility in water and to be soluble in common organic solvents like dichloromethane and chloroform.[4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

For this compound, the presence of the polar cyano group and the nitrogen atom in the pyridine ring introduces polarity to the molecule. However, the chloro and methyl groups, along with the aromatic ring, contribute to its nonpolar character. Therefore, its solubility will be highest in solvents with a polarity that is comparable to its own.

Solubility Profile of this compound

Table of Predicted and Qualitative Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |

| Methanol | Protic Polar | High | Expected to form hydrogen bonds with the nitrile and pyridine nitrogen. |

| Ethanol | Protic Polar | High | Similar to methanol, good solubility is expected.[5][6] |

| Acetone | Aprotic Polar | Moderate to High | Good dipole-dipole interactions are possible.[5][8] |

| Ethyl Acetate | Aprotic, moderately polar | Moderate | Balances polar and nonpolar characteristics. |

| Dichloromethane | Aprotic, nonpolar | High | Reported to be a good solvent for this compound.[4] |

| Chloroform | Aprotic, nonpolar | High | Reported to be a good solvent for this compound.[4] |

| Acetonitrile | Aprotic Polar | Moderate | Nicotinic acid shows lower solubility in acetonitrile.[5][8] |

| Dimethylformamide (DMF) | Aprotic Polar | Very High | A versatile polar aprotic solvent known for its high dissolving power.[9] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Very High | A strong polar aprotic solvent, expected to be an excellent solvent.[10] |

| Hexane | Nonpolar | Low | "Like dissolves like" principle suggests poor solubility. |

| Water | Protic Polar | Low | The non-polar regions of the molecule limit its solubility in water.[4] |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is a standard and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Separation of Solid and Liquid Phases:

-

Remove the vial from the shaker and allow it to stand for a short period to let the larger particles settle.

-

To separate the undissolved solid, either:

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the suspension through a chemically resistant syringe filter (e.g., 0.45 µm PTFE).

-

-

-

Sample Preparation for Analysis:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC-UV detector against the concentration of the standard solutions.

-

Inject the diluted sample supernatant into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor. The result is the solubility of the compound in the tested solvent, typically expressed in mg/mL or µg/mL.

-

Analytical Method Development

A robust analytical method is crucial for accurate quantification. For this compound, a reverse-phase HPLC method with UV detection is suitable.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is commonly used.

-

Detection: The UV detector should be set to a wavelength where this compound exhibits strong absorbance.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. These models often use quantitative structure-property relationship (QSPR) approaches, which correlate the physicochemical properties of a molecule (descriptors) with its solubility.[11][12] Machine learning algorithms are increasingly being used to develop more accurate predictive models.[13] While these predictions are useful for initial screening, they should be confirmed experimentally for critical applications.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data remains to be experimentally determined and published, a strong understanding of its physicochemical properties and the behavior of structurally similar compounds allows for a reliable qualitative assessment. The provided step-by-step protocol for the experimental determination of thermodynamic solubility offers a robust framework for researchers to generate precise data. A thorough understanding of the solubility of this important chemical intermediate will undoubtedly facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

- 1. This compound | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66909-33-9 | MFCD09261082 | this compound [aaronchem.com]

- 3. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CAS 70704-03-9 | Manufacturer, Supplier & Price in China [nj-finechem.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. physchemres.org [physchemres.org]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. researchgate.net [researchgate.net]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. d-nb.info [d-nb.info]

- 12. echemi.com [echemi.com]

- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-5-methylnicotinonitrile

Introduction

6-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative, represents a core structural motif in various areas of chemical research, including pharmaceuticals and materials science.[1] Its precise structural elucidation is paramount for understanding its reactivity, properties, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural characterization of such organic molecules in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of publicly available, experimentally derived spectral data, this guide will leverage high-fidelity predictive methodologies to forecast the NMR spectra. This approach, grounded in established theoretical principles and computational algorithms, offers a robust framework for researchers encountering this or structurally related compounds.

This guide will delve into the theoretical underpinnings of the predicted chemical shifts and coupling constants, present a detailed experimental protocol for acquiring such data, and offer a thorough, structure-based interpretation of the anticipated spectral features. The content herein is designed to be a valuable resource for researchers, scientists, and drug development professionals, providing both a practical guide to spectral acquisition and a detailed framework for spectral interpretation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus, influenced by the electronegativity of substituents and their positions on the pyridine ring.[2][3][4]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to display two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the chloro, methyl, and cyano substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet (d) | ~2.5 |

| H-4 | 7.9 - 8.1 | Doublet (d) | ~2.5 |

| CH₃ | 2.4 - 2.6 | Singlet (s) | N/A |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each unique carbon atom. The chemical shifts are significantly affected by the electronegativity of the nitrogen atom and the substituents, as well as resonance effects within the aromatic ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 108 - 110 |

| C-4 | 140 - 142 |

| C-5 | 135 - 137 |

| C-6 | 155 - 157 |

| CN | 116 - 118 |

| CH₃ | 18 - 20 |

Structural and Electronic Interpretation

The predicted chemical shifts can be rationalized by considering the electronic landscape of the molecule. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.

-

¹H NMR Interpretation: The protons at the C-2 and C-4 positions are expected to appear as doublets due to coupling with each other. The downfield shift of H-2 is attributed to its proximity to the electronegative nitrogen atom. The methyl protons (CH₃) are expected to be a singlet as there are no adjacent protons to couple with.

-

¹³C NMR Interpretation: The carbons directly bonded to electronegative atoms (C-2, C-6, and the cyano carbon) are expected to be the most downfield. The presence of the electron-donating methyl group at C-5 will likely cause a slight shielding effect on the adjacent carbons.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5][6][7]

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogenous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Decoupling: Broadband proton decoupling (e.g., 'waltz16' or 'garp').

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and NMR Correlations

Graphviz diagrams can be employed to visualize the molecular structure and the key through-bond correlations that give rise to the observed (or predicted) NMR spectral features.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants, along with their detailed interpretation, offer a valuable resource for the structural verification of this compound. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data, which would be essential for confirming these predictions. As with any predictive methodology, experimental verification remains the gold standard. However, the framework presented here, combining computational prediction with a deep understanding of NMR principles, empowers researchers to confidently approach the structural elucidation of this and related heterocyclic compounds.

References

- 1. This compound | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-chloro-5-cyanopyridine(33252-28-7) 1H NMR spectrum [chemicalbook.com]

- 6. Visualizer loader [nmrdb.org]

- 7. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 6-Chloro-5-methylnicotinonitrile

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-5-methylnicotinonitrile

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₇H₅ClN₂), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Moving beyond standard operating procedures, this document delves into the causal reasoning behind methodological choices, from sample preparation and ionization source selection to high-resolution mass analysis and spectral interpretation. We present detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), equipping researchers and drug development professionals with the expertise to achieve robust, accurate, and reproducible results. The guide emphasizes the unique isotopic signature conferred by the chlorine atom and explores the predictable fragmentation patterns that serve as cornerstones for definitive structural elucidation.

Foundational Principles: Understanding the Analyte

A successful mass spectrometry analysis begins not at the instrument, but with a thorough understanding of the analyte's physicochemical properties. This compound is a small organic molecule whose structure dictates the entire analytical strategy.

Core Chemical Properties

The molecule's characteristics, summarized in the table below, are paramount for method development. Its molecular weight and elemental composition are the basis for all mass analysis, while its structure—a substituted pyridine ring—suggests a degree of thermal stability and specific chemical reactivity.[1]

| Property | Value | Analytical Significance |

| Molecular Formula | C₇H₅ClN₂ | Defines the elemental composition for high-resolution mass confirmation. |

| Average Molar Mass | 152.58 g/mol | Approximate mass used for solution preparation. |

| Monoisotopic Mass | 152.01413 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), which is the target for High-Resolution Mass Spectrometry (HRMS).[1] |

| Structure | 6-chloro-5-methylpyridine-3-carbonitrile | The aromatic system provides stability, while the nitrile and chloro groups are key sites for potential fragmentation. |

The Chlorine Isotopic Signature: A Definitive Marker

Nature provides a powerful internal confirmation for chlorine-containing compounds. Chlorine exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[2][3] This results in a characteristic isotopic pattern in the mass spectrum for any ion containing a single chlorine atom. The molecular ion (M) will be accompanied by an (M+2) peak with approximately one-third the intensity (a 3:1 ratio).[3] This signature is a primary, non-negotiable piece of evidence for confirming the presence of this compound. Any spectrum purported to be of this compound that lacks this distinct M/M+2 pattern should be considered suspect.[4]

The Analytical Workflow: From Sample to Spectrum

A robust mass spectrometry workflow is a self-validating system where each step is designed to preserve the integrity of the analyte and minimize interference.[5][6] The diagram below outlines the logical flow from sample preparation to data interpretation.

References

- 1. This compound | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. organomation.com [organomation.com]

Introduction to 6-Chloro-5-methylnicotinonitrile and Infrared Spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-5-methylnicotinonitrile

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation of Fourier-Transform Infrared (FTIR) spectroscopy as applied to this compound. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of how to acquire and analyze the infrared spectrum of this important chemical intermediate.

This compound, with the chemical formula C₇H₅ClN₂, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a chloro substituent, a methyl group, and a nitrile functional group. These features make it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups within a molecule.[2] The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] By analyzing the absorption spectrum, one can deduce the presence of key functional groups, making it an indispensable tool for structural elucidation and quality control. This guide will detail the theoretical underpinnings, practical acquisition, and in-depth analysis of the IR spectrum of this compound.

Fundamental Principles of IR Spectroscopy

A molecule absorbs infrared radiation when the vibration of a chemical bond results in a change in the molecule's dipole moment. These vibrations are quantized and can be categorized into two main types: stretching (a change in bond length) and bending (a change in bond angle).[3]

The frequency of a given vibration is determined by the strength of the bond (stronger bonds vibrate at higher frequencies) and the masses of the atoms involved (lighter atoms vibrate at higher frequencies). The IR spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹), which is the reciprocal of the wavelength and is directly proportional to energy.

The spectrum is generally divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C≡N, C-H).

-

Fingerprint Region (1500-600 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching and bending of many single bonds. This pattern is unique to a specific molecule, serving as a molecular "fingerprint."

Experimental Protocols for Acquiring the IR Spectrum

As this compound is a solid at room temperature, two primary methods are suitable for acquiring its IR spectrum: the KBr pellet method (transmission) and the Attenuated Total Reflectance (ATR) method.

Protocol 1: KBr Pellet Method

This classic technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.

Causality Behind Experimental Choices: The goal is to create a solid solution where the analyte particles are small enough to minimize light scattering and are uniformly distributed in a non-absorbing matrix. KBr is hygroscopic, meaning it readily absorbs water from the atmosphere.[4] Water has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure the sample's spectrum, making the rigorous drying of KBr a critical, self-validating step for a clean baseline.[4]

Step-by-Step Methodology:

-

Material Preparation:

-

Sample Grinding and Mixing:

-

Place approximately 1-2 mg of this compound into the agate mortar and grind it into a very fine powder.

-

Add 100-200 mg of the dried KBr powder to the mortar.[2]

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The goal is to disperse the sample, not to further grind the KBr.[4]

-

-

Pellet Pressing:

-

Carefully transfer the powder mixture into the collar of a pellet die.

-

Assemble the die and connect it to a vacuum line to remove trapped air and residual moisture, which helps in forming a transparent pellet.[5]

-

Place the die into a hydraulic press and slowly apply a pressure of 8-10 tons.[4][5] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[4]

-

-

Spectral Acquisition:

-

Carefully release the pressure and disassemble the die to retrieve the transparent KBr pellet.

-

Place the pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet or an empty sample holder to account for atmospheric CO₂ and H₂O.[7]

-

Acquire the sample spectrum. The resulting peaks should be between 10% and 90% transmittance for accurate analysis.[7]

-

Caption: Workflow for the KBr Pellet Method in FTIR Spectroscopy.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing powders directly.[6][8]

Causality Behind Experimental Choices: The principle relies on an infrared beam passing through a crystal of high refractive index (e.g., diamond or zinc selenide).[9] At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample.[9][10] Good, uniform contact between the sample and the crystal is paramount for a high-quality, reproducible spectrum, which is why a pressure clamp is used.[11]

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

-

Background Acquisition:

-

With the clean, empty crystal, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[12]

-

-

Pressure Application:

-

Lower the pressure arm of the ATR accessory until its tip is in contact with the sample.

-

Apply consistent pressure using the calibrated knob to ensure intimate contact between the powder and the crystal surface.[8]

-

-

Spectral Acquisition:

-

Acquire the sample spectrum.

-

After the measurement, release the pressure arm, and clean the sample powder from the crystal surface with a soft brush or tissue.

-

Predicted Infrared Spectrum and Interpretation

The following is a detailed interpretation of the expected IR spectrum of this compound, based on established group frequencies for its constituent functional parts.

Caption: Key vibrational modes of this compound.

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

-

Aromatic C-H Stretching: The C-H bonds on the pyridine ring will give rise to weak to medium absorption bands in the 3100-3000 cm⁻¹ region.[3][13]

-

Aliphatic C-H Stretching (Methyl Group): The methyl (-CH₃) group will exhibit characteristic stretching vibrations. Expect an asymmetric stretch around 2962 cm⁻¹ and a symmetric stretch near 2872 cm⁻¹.[14]

Triple Bond Region (2500 cm⁻¹ - 2000 cm⁻¹)

-

Nitrile (C≡N) Stretching: This is one of the most characteristic and easily identifiable peaks in the spectrum. For aromatic nitriles, the C≡N stretching vibration gives a strong, sharp absorption in the range of 2240-2220 cm⁻¹.[4] The conjugation with the pyridine ring weakens the C≡N bond slightly, lowering its frequency compared to saturated nitriles.[4]

Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region will contain a complex series of bands that are highly characteristic of the molecule as a whole.

-

Pyridine Ring Vibrations (C=C and C=N Stretching): The pyridine ring gives rise to several characteristic stretching vibrations. These typically appear in the 1625-1430 cm⁻¹ range.[15] Expect strong bands around 1600-1575 cm⁻¹ and 1520-1465 cm⁻¹ corresponding to these skeletal vibrations.[16]

-

Methyl C-H Bending: The methyl group has two characteristic bending modes: an asymmetric bend (or scissoring) around 1460 cm⁻¹ and a symmetric bend (or "umbrella" mode) near 1375 cm⁻¹.[17]

-

Aromatic C-H Bending: The C-H bonds of the substituted pyridine ring have in-plane and out-of-plane bending vibrations. The out-of-plane (oop) bends are often strong and their position is diagnostic of the substitution pattern, typically appearing in the 900-675 cm⁻¹ region.[13]

-

C-Cl Stretching: The carbon-chlorine stretching vibration for aromatic chlorides is found in the broad region between 850 and 550 cm⁻¹.[15] This band is often strong.

Summary Table of Expected Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Methyl C-H | Asymmetric Stretching | ~2960 | Medium |

| Symmetric Stretching | ~2870 | Medium | |

| Nitrile C≡N | Stretching | 2240 - 2220 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretching | 1625 - 1430 | Medium to Strong |

| Methyl C-H | Asymmetric Bending | ~1460 | Medium |

| Symmetric Bending | ~1375 | Medium | |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong |

| C-Cl | Stretching | 850 - 550 | Strong |

Table based on data from references[3][4][13][14][15][17].

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The presence of a strong, sharp peak in the 2240-2220 cm⁻¹ region is a definitive indicator of the nitrile group. Additional characteristic absorptions for the aromatic C-H, methyl C-H, pyridine ring, and C-Cl bonds allow for a comprehensive structural confirmation. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain a high-quality spectrum. The subsequent interpretation, grounded in the well-established principles of group frequencies, enables confident identification and characterization of this compound, supporting its application in drug development and chemical synthesis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. drawellanalytical.com [drawellanalytical.com]